molecular formula C13H15N3O3S B8301531 4-Methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid amide

4-Methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid amide

Cat. No.: B8301531
M. Wt: 293.34 g/mol
InChI Key: HWOCKRDXBDXUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid amide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

4-methoxy-7-morpholin-4-yl-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C13H15N3O3S/c1-18-9-3-2-8(16-4-6-19-7-5-16)11-10(9)15-13(20-11)12(14)17/h2-3H,4-7H2,1H3,(H2,14,17)

InChI Key

HWOCKRDXBDXUAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 3.51 g 4-methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid and 1.78 g 1,1′-carbonyl-diimidazol in 30 ml DMF was stirred at room temperature for 18 hours. 0.8 ml Ammonium hydroxide (25% in water) was added and stirring was continued for 5 hours. Extraction with water/ethylacetate and crystallization from dichloromethane yielded 1.17 g (40%) 4-methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid amide as a yellow solid; M.p.: 228–231° C.; MS (ISP): m/e=294 (M+H+). To a solution of 4.67 g 4-methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid amide and 2.18 g imidazole in 95 ml pyridine were added at 0° C. 5.95 ml phosphoroxychloride. After 5 hours the cold solution was diluted with ethylacetate and extracted with water. The organic solution was dried with sodiumsulfate and the solvents were distilled off to yield 3.94 g 4-methoxy-7-morpholin-4-yl-benzothiazole-2-carbonitrile as yellow solid; M.p.: 145–147° C.; MS (ISP): m/e=276 (M+H+).
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 220 mg (0.75 mmol) 2-(2-methoxy-5-morpholin-4-yl-phenylamino)-2-thioxo-acetamide in 2.88 ml 1N aqueous sodiumhydroxde was added to a solution of 813 mg (2.47 mmol) potassium ferricyanide in 2 ml water. The mixture was stirred at 50° C. for 30 minutes and then at room temperature overnight. The precipitate was separated by filtration, dissolved in dichloromethane and purified by column chromatography on silicagel with ethyl acetate/hexane 1/1. 4-methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid amide, 32 mg (15%), was obtained as yellow crystals with mp.: 228-230° C., MS m/e (%): 294 (M+H+, 100).
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
813 mg
Type
catalyst
Reaction Step Two

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